Product packaging for Tetradecyltrichlorosilane(Cat. No.:CAS No. 18402-22-7)

Tetradecyltrichlorosilane

Cat. No.: B091274
CAS No.: 18402-22-7
M. Wt: 331.8 g/mol
InChI Key: LPMVYGAHBSNGHP-UHFFFAOYSA-N
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Description

Evolution of Organosilane Research in Materials Science

The journey of organosilane research began over half a century ago, driven by the quest for novel materials with unique physical and chemical properties. researchgate.net This exploration led to the development of silicones and silanes, creating a new industry that leverages the synergy between organic and silicon chemistries. researchgate.net The initial discovery of silane (B1218182) coupling agents in the 1940s, in conjunction with the development of fiberglass-reinforced composites, marked a pivotal moment in materials science. researchgate.net

Organosilanes are hybrid compounds that can feature both an organofunctional group and a hydrolyzable alkoxy group. researchgate.net This dual reactivity allows them to form robust bonds between inorganic and organic materials, a capability that has been extensively explored in academic and industrial research. researchgate.netresearchgate.net The inherent stability and flexibility of the siloxane (Si-O-Si) bond are central to the multifaceted benefits they offer in a wide array of applications. researchgate.net Over the decades, research has expanded from fundamental synthesis and reaction mechanisms to sophisticated applications in coatings, composites, and advanced materials. researchgate.netncsu.edu The ability to tailor the organic substituent and the reactive silicon-based group has allowed for the creation of materials with precisely controlled properties, driving innovation in numerous technological fields. mdpi.comlibretexts.org

Significance of Long-Chain Chlorosilanes in Contemporary Surface Engineering

Long-chain chlorosilanes, including tetradecyltrichlorosilane, are instrumental in modern surface engineering due to their capacity to form self-assembled monolayers (SAMs) on various substrates. gelest.comgelest.com These monolayers are highly ordered, one-molecule-thick layers that chemically bond to the surface, resulting in a permanent modification of the substrate's properties. gelest.com The long alkyl chain of these molecules, such as the tetradecyl (C14) chain in this compound, imparts significant hydrophobicity to the treated surface. gelest.comcymitquimica.com

The primary mechanism involves the hydrolysis of the trichlorosilyl (B107488) group in the presence of trace moisture, leading to the formation of reactive silanol (B1196071) groups. researchgate.netcymitquimica.com These silanols then condense with hydroxyl groups on the substrate surface and with each other, forming a durable, cross-linked siloxane network. researchgate.netresearchgate.net This process is fundamental to applications ranging from creating water-repellent and self-cleaning surfaces to fabricating anti-corrosion barriers. rsc.orggoogle.comnih.gov The ability of long-chain chlorosilanes to create dense, hydrophobic films makes them valuable in protecting materials from moisture-induced degradation. google.com Furthermore, the precise control over surface energy afforded by these molecules is critical in the development of advanced materials for microelectronics, nanotechnology, and biomedical devices. gelest.comutwente.nl

Research Trajectories of this compound within Supramolecular Chemistry

In the field of supramolecular chemistry, which focuses on the study of chemical systems composed of a discrete number of assembled molecular subunits, this compound serves as a key building block for creating organized molecular architectures. unistra.frneilchampnessgroup.com The self-assembly of this compound on surfaces is a prime example of a bottom-up approach to fabricating functional nanostructures. gelest.comuni-tuebingen.de

Research in this area explores how the interplay of covalent bonding (Si-O-substrate) and non-covalent interactions (van der Waals forces between the long alkyl chains) dictates the structure and properties of the resulting monolayer. frontiersin.org The formation of these highly ordered SAMs allows for the precise control of interfacial properties, which is crucial for applications in biosensing, molecular electronics, and catalysis. frontiersin.orgnih.gov For instance, surfaces modified with this compound can be used as model substrates to study cell adhesion and protein adsorption, providing insights into biocompatibility and bio-interfacial phenomena. nih.gov Current research is also directed towards creating complex, multi-component SAMs and patterned surfaces, opening up new possibilities for the design of sophisticated, stimuli-responsive materials and devices. gelest.comist.ac.at

Physicochemical Properties of this compound

PropertyValue
CAS Number 18402-22-7 cymitquimica.comchemeo.comfluorochem.co.uknih.govnist.gov
Molecular Formula C14H29Cl3Si cymitquimica.comchemeo.comfluorochem.co.uknih.govnist.gov
Molecular Weight 331.82 g/mol chemeo.comfluorochem.co.uknih.gov
Appearance Clear to pale yellow liquid cymitquimica.comfluorochem.co.uk
Boiling Point 155-157°C at 3 mmHg fluorochem.co.uk
Relative Density 1.00 fluorochem.co.ukgelest.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H29Cl3Si B091274 Tetradecyltrichlorosilane CAS No. 18402-22-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trichloro(tetradecyl)silane
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InChI

InChI=1S/C14H29Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17/h2-14H2,1H3
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InChI Key

LPMVYGAHBSNGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCCCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29Cl3Si
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DSSTOX Substance ID

DTXSID20885033
Record name Silane, trichlorotetradecyl-
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Molecular Weight

331.8 g/mol
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CAS No.

18402-22-7
Record name Trichlorotetradecylsilane
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Record name Trichlorotetradecylsilane
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Record name Tetradecyltrichlorosilane
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Record name Silane, trichlorotetradecyl-
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Record name Silane, trichlorotetradecyl-
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Record name trichloro(tetradecyl)silane
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Record name Trichlorotetradecylsilane
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Synthesis Methodologies and Precursor Chemistry of Tetradecyltrichlorosilane

Synthetic Routes for Alkyltrichlorosilanes: A Critical Review

The primary and most direct industrial method for synthesizing tetradecyltrichlorosilane is the hydrosilylation of a long-chain alkene, specifically 1-tetradecene (B72687), with trichlorosilane (B8805176) (HSiCl₃). This reaction involves the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the alkene.

The general reaction is as follows:

CH₂(CH₂)₁₁CH=CH₂ + HSiCl₃ → CH₃(CH₂)₁₃SiCl₃

This process is typically catalyzed by transition metal complexes, most commonly those containing platinum. One notable example is the use of a FibreCat Pt catalyst, which has been shown to mediate the hydrosilylation of tetradecene with trichlorosilane, resulting in an 85% yield of the desired this compound. qualitas1998.net Various platinum catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are widely employed in industrial settings for this type of reaction. mdpi.comresearchgate.net While highly efficient, these platinum-based catalysts can sometimes lead to side reactions, such as isomerization of the alkene. mdpi.com Rhodium-based catalysts have also been investigated as alternatives. nih.gov

Below is a table summarizing typical catalysts and conditions for the hydrosilylation of long-chain alkenes:

Catalyst TypeCatalyst ExampleAlkeneSilane (B1218182)Typical ConditionsYieldReference
PlatinumFibreCat Pt1-TetradeceneTrichlorosilaneNot specified85% qualitas1998.net
PlatinumSpeier's Catalyst (H₂PtCl₆)Various AlkenesTrichlorosilaneHeatHigh nih.gov
PlatinumKarstedt's CatalystVarious AlkenesTrichlorosilaneRoom Temp. / HeatHigh mdpi.comresearchgate.net
Rhodium[RhCl(dppbzF)]₂Allyl ChlorideTrichlorosilane60 °C>95% nih.gov

Hydrochlorination and Redistribution Processes in Trichlorosilane Synthesis

The quality and availability of the trichlorosilane precursor are critical for the successful synthesis of this compound. Trichlorosilane is primarily produced on an industrial scale through two main processes: direct hydrochlorination of metallurgical-grade silicon and the redistribution of other chlorosilanes. wikipedia.orgpensoft.net

The direct process, or hydrochlorination, involves the reaction of powdered silicon with anhydrous hydrogen chloride gas in a fluidized bed reactor at temperatures around 300 °C. wikipedia.orgpensoft.net

Si + 3HCl → HSiCl₃ + H₂

This reaction typically achieves yields of 80-90% trichlorosilane. wikipedia.orgtrea.com However, it also produces byproducts such as silicon tetrachloride (SiCl₄), dichlorosilane (B8785471) (H₂SiCl₂), and hexachlorodisilane (B81481) (Si₂Cl₆), which must be separated by distillation. wikipedia.org

Redistribution reactions are also employed, particularly within integrated processes like the Siemens process for producing high-purity polysilicon. In this context, silicon tetrachloride, a byproduct of the polysilicon deposition, is reacted with silicon and hydrogen at high temperatures (around 500°C) and pressures to produce trichlorosilane. trea.comresearchgate.net

3SiCl₄ + 2H₂ + Si → 4HSiCl₃

Another redistribution reaction involves the catalytic disproportionation of dichlorosilane, which can be produced from trichlorosilane. This reversible reaction can be driven towards the formation of trichlorosilane and silane (SiH₄). nih.govrsc.orgacs.org The catalysts for these redistribution reactions are often nitrogen-containing anion exchange resins. nih.gov

Metal-Free Reduction Strategies Involving Trichlorosilane Precursors

While transition metal catalysis is dominant in hydrosilylation, there is growing interest in metal-free alternatives to avoid potential metal contamination in the final product. One approach involves the activation of the Si-H bond in trichlorosilane using Lewis bases. For instance, the coordination of pyridine (B92270) to trichlorosilane can activate the Si-H bond, facilitating its addition to an alkene. This type of reaction is typically carried out in an aprotic organic solvent containing a nitrile group, such as acetonitrile (B52724) or benzonitrile. The pyridine acts as a catalyst, being regenerated after the hydrosilylation product is formed. researchgate.net Borane catalysts have also been shown to be effective for the hydrosilylation of alkenes on silicon nanocrystal surfaces at room temperature, suggesting a potential metal-free route for the synthesis of alkyltrichlorosilanes. acs.org

Stereoselective and Catalytic Approaches in Organosilane Synthesis

For certain applications, the stereochemistry at the silicon atom can be of importance. While for a simple long-chain alkyltrichlorosilane like this compound this is less of a concern, the field of organosilane synthesis has seen significant advances in stereoselective reactions. Chiral palladium complexes, for example, have been used for the asymmetric hydrosilylation of styrenes and other alkenes with trichlorosilane, leading to the formation of chiral organosilanes with high enantiomeric excess. libretexts.org These advanced catalytic systems allow for precise control over the three-dimensional structure of the resulting organosilane.

Precursor Purity and Its Impact on Subsequent Material Fabrication

The purity of this compound is a critical factor that dictates the quality of the self-assembled monolayers (SAMs) it is used to create. The trichlorosilyl (B107488) headgroup is highly reactive, particularly towards water. Any moisture present in the precursor or on the substrate surface will lead to premature hydrolysis and polymerization of the silane in solution, rather than on the intended surface. dtic.mildtic.mil This results in the formation of polysiloxane aggregates that can deposit on the surface, leading to a disordered and incomplete monolayer with a high density of defects. beilstein-journals.org

Therefore, the synthesis and handling of this compound must be conducted under anhydrous conditions. The final product should be stored in a moisture-free environment to maintain its reactivity for SAM formation. Impurities from the synthesis, such as incompletely reacted 1-tetradecene or byproducts from the trichlorosilane precursor, can also disrupt the packing of the monolayer, leading to a less dense and less stable film. For instance, the presence of dichloromethylsilane (B8780727) or other methylchlorosilanes in the trichlorosilane can introduce defects in the final material. researchgate.net

Advanced Characterization Techniques for Synthetic Verification

To ensure the identity and purity of synthesized this compound, a suite of advanced characterization techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence of the long alkyl chain, with characteristic signals for the terminal methyl group and the methylene (B1212753) groups. The integration of these signals can verify the chain length. ²⁹Si NMR spectroscopy provides a direct method to observe the silicon environment, with a characteristic chemical shift for the trichlorosilyl group. chemicalbook.comspectrabase.com

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of the compound, thus confirming its identity. The fragmentation pattern observed in the mass spectrum can provide further structural information. The National Institute of Standards and Technology (NIST) has reference mass spectrum data for n-tetradecyltrichlorosilane. nist.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule. Key expected absorptions for this compound include:

C-H stretching: around 2850-2960 cm⁻¹ from the alkyl chain.

Si-Cl stretching: typically in the region of 620-450 cm⁻¹.

The absence of a significant O-H stretching band (around 3200-3600 cm⁻¹) is crucial to confirm the absence of hydrolysis products. gelest.comresearchgate.netresearchgate.net

The combination of these techniques provides a comprehensive characterization of the this compound molecule, verifying its structure and assessing its purity before its use in material fabrication.

Self Assembled Monolayers Sams of Tetradecyltrichlorosilane: Formation Mechanisms and Structural Determinants

Fundamental Principles of Silane-Based SAM Formation

The formation of self-assembled monolayers (SAMs) from organosilanes, such as Tetradecyltrichlorosilane, on hydroxylated surfaces is a complex process governed by a series of chemical reactions and intermolecular interactions. This process results in a highly ordered, dense, and stable molecular layer covalently bonded to the substrate. The fundamental principles of this formation involve intricate interplay between the silane (B1218182) molecules, the substrate, and the surrounding environment.

Substrate-Molecule and Intermolecular Interactions in SAM Assembly

The assembly of this compound molecules into a SAM is driven by a combination of forces. Initially, the trichlorosilyl (B107488) headgroup of the molecule has a strong affinity for hydroxylated surfaces, such as silicon oxide. This interaction is facilitated by the presence of a thin layer of water on the substrate surface, which enables the initial physisorption of the silane molecules.

Once on the surface, intermolecular interactions between the long tetradecyl chains become significant. These van der Waals forces, specifically London dispersion forces, are attractive forces that encourage the close packing of the alkyl chains. researchgate.netwiley.com This intermolecular attraction is a key driving force for the ordering and densification of the monolayer. The collective effect of these weak, short-range forces over the entire length of the alkyl chains leads to a thermodynamically stable, quasi-crystalline arrangement. researchgate.net

Hydrolysis and Condensation Reactions in Siloxane Network Formation

The covalent attachment of this compound to the substrate and to adjacent molecules occurs through a two-step process of hydrolysis and condensation. In the presence of water, the labile chlorine atoms of the trichlorosilyl headgroup are hydrolyzed to form silanol (B1196071) groups (-Si-OH). This reaction releases hydrogen chloride as a byproduct.

Hydrolysis Reaction: R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl

Following hydrolysis, the newly formed silanol groups can undergo two types of condensation reactions. Firstly, they can condense with the hydroxyl groups on the substrate surface, forming strong, covalent siloxane bonds (Si-O-Si) that anchor the molecule to the substrate. Secondly, they can condense with the silanol groups of neighboring this compound molecules, creating a cross-linked, two-dimensional network. This intermolecular condensation is crucial for the stability and integrity of the SAM.

Condensation Reactions:

Substrate-Molecule: R-Si(OH)₃ + HO-Substrate → R-(OH)₂Si-O-Substrate + H₂O

Intermolecular: R-Si(OH)₃ + (HO)₃Si-R → R-(OH)₂Si-O-Si(OH)₂-R + H₂O

This series of reactions results in a robust monolayer that is chemically bonded to the substrate and mechanically stabilized by the intermolecular siloxane network.

Influence of Deposition Conditions on Monolayer Densification

The quality and density of the resulting this compound SAM are highly sensitive to the deposition conditions. Key parameters that must be carefully controlled include the concentration of the silane solution, the water content of the solvent, the deposition time, and the temperature.

The presence of a controlled amount of water is critical for the hydrolysis reaction. Insufficient water will lead to incomplete hydrolysis and a poorly formed monolayer. Conversely, an excess of water can lead to the premature polymerization of the silane in solution, forming aggregates that deposit on the surface and disrupt the formation of a uniform monolayer.

The concentration of the this compound solution also plays a significant role. A very low concentration may result in a sparse monolayer, while a high concentration can lead to the formation of multilayers or aggregates. The deposition time must be sufficient to allow for the complete assembly and cross-linking of the monolayer. Temperature affects the kinetics of the hydrolysis and condensation reactions, with higher temperatures generally leading to faster monolayer formation. However, excessively high temperatures can also promote bulk polymerization.

Table 1: Influence of Deposition Parameters on this compound SAM Quality (Illustrative Data)
ParameterConditionObserved Effect on SAM Quality
Water Content in SolventLow (<1 ppm)Incomplete hydrolysis, low surface coverage.
Optimal (e.g., 20-50 ppm in toluene)Dense, uniform monolayer formation.
High (>100 ppm)Bulk polymerization, formation of aggregates.
Silane ConcentrationLow (e.g., <0.1 mM)Low packing density, incomplete monolayer.
Optimal (e.g., 1-5 mM)Formation of a dense, well-ordered monolayer.
High (e.g., >10 mM)Risk of multilayer formation and aggregates.
TemperatureRoom TemperatureSlower formation, allows for better ordering.
Elevated (e.g., 60°C)Faster kinetics, potential for increased disorder.

Molecular Orientation and Packing Density in this compound SAMs

The functional properties of a this compound SAM are largely determined by the orientation of the constituent molecules and their packing density. These structural characteristics are, in turn, influenced by the interplay of various forces and the conditions under which the monolayer is formed.

Vertical vs. Parallel Molecular Alignment on Substrates

Upon adsorption and covalent bonding to the substrate, the tetradecyl chains of the this compound molecules can adopt different orientations relative to the surface. In a well-formed, dense SAM, the alkyl chains are typically tilted at a small angle from the surface normal, resulting in a quasi-vertical alignment. This orientation allows for the maximization of the van der Waals interactions between adjacent chains, leading to a highly ordered and densely packed monolayer.

In contrast, at lower surface coverages or in the presence of surface defects, the molecules may adopt a more disordered, parallel alignment, lying flat on the substrate. This "lying down" orientation is less thermodynamically favorable in a dense monolayer due to the loss of intermolecular van der Waals stabilization. The transition from a parallel to a more vertical orientation is a key feature of the self-assembly process as the monolayer densifies.

Role of Van der Waals Forces in Intermolecular Organization

As previously mentioned, van der Waals forces are the primary driving force for the ordering and close packing of the tetradecyl chains in the SAM. researchgate.netwiley.com These forces, although individually weak, become significant when summed over the entire length of the long alkyl chains. The strength of the van der Waals interactions is highly dependent on the distance between the molecules.

Table 2: Typical Structural Characteristics of Long-Chain Alkyltrichlorosilane SAMs (Analogous to this compound)
Structural ParameterTypical ValueInfluencing Factors
Monolayer Thickness~1.5 - 2.0 nmAlkyl chain length, molecular tilt angle.
Molecular Tilt Angle15-30° from surface normalPacking density, headgroup size.
Water Contact Angle105-115°Packing density, surface roughness, terminal group.
Surface CoverageHigh (>90%)Deposition conditions, substrate quality.

Surface Science Principles Governing SAM Growth

The formation of Self-Assembled Monolayers (SAMs) of this compound is a spontaneous process driven by the reduction of surface free energy at the substrate-adsorbate interface. This intricate process is governed by a combination of thermodynamic and kinetic factors, as well as the critical role of interfacial water molecules. The final structure and quality of the SAM are highly dependent on the interplay of these surface science principles.

Thermodynamic and Kinetic Aspects of Adsorption Phenomena

The adsorption process can be described by the Langmuir isotherm model, which assumes monolayer coverage and that all adsorption sites are equivalent. The kinetics of SAM formation involve several steps:

Transport and Physisorption: this compound molecules are transported from the bulk solution to the substrate surface, where they initially phisorb. This is a rapid and reversible process.

Hydrolysis: The trichlorosilyl headgroup reacts with trace amounts of water present at the interface to form reactive silanol intermediates (R-Si(OH)₃). This step is crucial and its rate is highly dependent on the availability of water.

Chemisorption and Condensation: The silanol intermediates then react with the hydroxyl groups on the substrate surface to form covalent Si-O-substrate bonds. Concurrently, adjacent hydrolyzed silane molecules can undergo intermolecular condensation to form a cross-linked siloxane (Si-O-Si) network. This network provides stability to the monolayer.

ParameterValueConditions
Adsorption Rate Constant (k_a) Varies with concentrationOTS on Si(100)/SiO₂
Desorption Rate Constant (k_d) Varies with concentrationOTS on Si(100)/SiO₂
Gibbs Free Energy of Adsorption (ΔG_ads) Exponentially dependent on concentrationOTS on Si(100)/SiO₂

Note: The specific values for k_a, k_d, and ΔG_ads are highly dependent on the experimental conditions, particularly the concentration of the OTS solution.

Interfacial Water Behavior and Its Influence on SAM Stability

The presence of a thin layer of water at the substrate interface is a critical determinant of the quality and stability of alkyltrichlorosilane SAMs. This interfacial water layer, typically only a few angstroms thick, serves as the reactant for the hydrolysis of the trichlorosilyl headgroups. Insufficient water can lead to incomplete hydrolysis and a poorly formed monolayer with numerous defects. Conversely, an excess of water in the bulk solution can lead to the premature polymerization of the silane molecules before they reach the surface, resulting in the deposition of polysiloxane aggregates rather than a uniform monolayer.

The structure and hydrogen-bonding network of the interfacial water molecules can influence the packing and ordering of the resulting SAM. A well-ordered water layer can template the formation of a more crystalline and densely packed monolayer. The stability of the final SAM is directly linked to the extent of the covalent network formed, which in turn is dependent on the controlled hydrolysis and condensation reactions facilitated by the interfacial water.

Research on similar long-chain alkyltrichlorosilanes has shown that the growth rate of the monolayer is faster at higher relative humidity, underscoring the direct role of water availability in the kinetics of SAM formation.

Mechanisms of Imperfection and Defect Formation in SAMs

Despite the spontaneous nature of their formation, SAMs of this compound are rarely perfectly ordered and often contain various types of imperfections and defects. These defects can significantly impact the performance of the monolayer in various applications by altering its physical and chemical properties. The formation of these defects is influenced by a number of factors during the self-assembly process.

Common types of defects in alkyltrichlorosilane SAMs include:

Pinholes and Vacancies: These are areas where the monolayer has failed to form, exposing the underlying substrate. They can arise from surface contaminants that block adsorption sites or from incomplete monolayer growth.

Domain Boundaries: SAMs often grow from multiple nucleation points on the substrate. When these growing domains meet, they may not perfectly coalesce, leading to disordered regions known as domain boundaries.

Incorporated Oligomers: As mentioned previously, excessive water in the deposition solution can lead to the formation of siloxane oligomers in the bulk solution. These oligomers can then adsorb onto the surface, creating three-dimensional island-like defects within the monolayer.

Incomplete Covalent Attachment: Not all silane headgroups may successfully form covalent bonds with the substrate or with neighboring silane molecules. This can lead to regions of the monolayer that are only physisorbed and are less stable.

The density and type of defects can be influenced by several experimental parameters:

Substrate Cleanliness and Roughness: A clean, smooth substrate is essential for the formation of a high-quality SAM. Contaminants can act as nucleation sites for defects, and surface roughness can disrupt the packing of the alkyl chains.

Water Concentration: As discussed, the amount of water is critical. Both too little and too much water can lead to significant defect formation.

Deposition Time and Temperature: The kinetics of SAM formation are time and temperature-dependent. Insufficient deposition time can result in an incomplete monolayer, while non-optimal temperatures can affect the rates of hydrolysis and condensation, leading to increased disorder.

Solvent Choice: The solvent can influence the solubility of the silane and any water present, as well as the interactions between the alkyl chains, thereby affecting the final monolayer structure.

The table below summarizes the common types of defects and their primary causes.

Defect TypePrimary Cause(s)
Pinholes/Vacancies Surface contamination, incomplete growth
Domain Boundaries Coalescence of independently nucleated domains
Gauche Defects Thermal disorder, packing constraints
Incorporated Oligomers Excess water in the bulk solution
Incomplete Covalent Attachment Incomplete hydrolysis or condensation reactions

Understanding and controlling these mechanisms of imperfection are crucial for the rational design and fabrication of high-quality this compound SAMs for advanced applications.

Advanced Characterization of Tetradecyltrichlorosilane Modified Surfaces

Spectroscopic Techniques for Surface Chemical Analysis

Spectroscopic methods are indispensable for probing the chemical nature of TDTS monolayers. They provide information on the presence of functional groups, elemental composition, and the chemical states of atoms at the surface, confirming the successful grafting and polymerization of the silane (B1218182) molecules.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups present on a modified surface. mtak.hu By measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds, FTIR can confirm the presence of the tetradecyl alkyl chains and the formation of the siloxane network at the substrate interface. mdpi.com

When analyzing a TDTS-modified surface, the FTIR spectrum typically displays several characteristic absorption bands. The most prominent peaks are associated with the C-H stretching vibrations of the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups in the tetradecyl chain. nih.govmdpi.com

Asymmetric CH₂ stretching: typically observed around 2920-2930 cm⁻¹

Symmetric CH₂ stretching: appears near 2850-2860 cm⁻¹

Asymmetric CH₃ stretching: found at approximately 2955-2965 cm⁻¹

The positions of the methylene stretching bands provide information about the conformational order of the alkyl chains. nih.gov For a well-ordered, densely packed monolayer in an all-trans conformation, the asymmetric and symmetric CH₂ stretching peaks are typically found at lower wavenumbers (e.g., ~2918 cm⁻¹ and ~2850 cm⁻¹, respectively). In contrast, disordered or liquid-like monolayers with more gauche defects will show these peaks at higher wavenumbers. nih.gov

Furthermore, the formation of the polysiloxane network (Si-O-Si), which anchors the monolayer to the substrate and cross-links adjacent molecules, can be identified by a broad and strong absorption band in the 1000-1200 cm⁻¹ region. researchgate.net The disappearance of bands associated with Si-OH (~3740 cm⁻¹) and the appearance of the Si-O-Si band confirm the covalent bonding of the TDTS to the surface and the completion of the self-assembly process.

Table 1: Typical FTIR Peak Assignments for Alkyltrichlorosilane SAMs
Wavenumber (cm⁻¹)Vibrational ModeSignificance
~2955-2965Asymmetric CH₃ StretchConfirms presence of terminal methyl group of the alkyl chain.
~2920-2930Asymmetric CH₂ StretchConfirms presence of the alkyl chain. Position indicates conformational order.
~2850-2860Symmetric CH₂ StretchConfirms presence of the alkyl chain. Position indicates conformational order.
~1465CH₂ ScissoringConfirms presence of the alkyl chain.
~1000-1200Si-O-Si Asymmetric StretchIndicates formation of the cross-linked polysiloxane network on the substrate.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top few nanometers of a surface. ipfdd.dechemrxiv.org For TDTS-modified surfaces, XPS is used to verify the presence of silicon, carbon, and oxygen and to understand their bonding environments, confirming the formation of the monolayer. mdpi.comnih.gov

A typical XPS survey scan of a TDTS-modified silicon wafer would detect signals for Silicon (Si 2p), Carbon (C 1s), and Oxygen (O 1s). High-resolution spectra of these regions provide detailed chemical state information:

Si 2p Spectrum: This region is crucial for confirming the covalent attachment of the silane. It typically shows two main components: one at a lower binding energy (~99 eV) corresponding to elemental silicon (Si⁰) from the underlying substrate, and another at a higher binding energy (~102-103 eV) corresponding to silicon in a higher oxidation state (Si⁴⁺), characteristic of the Si-O bonds in the siloxane monolayer and the native oxide layer of the substrate. thermofisher.commdpi.com

C 1s Spectrum: The presence of a strong C 1s peak at approximately 285.0 eV is direct evidence of the tetradecyl alkyl chains on the surface. researchgate.net The narrowness of this peak can indicate a chemically uniform environment, consistent with a well-formed monolayer.

O 1s Spectrum: The O 1s peak, typically around 532-533 eV, corresponds to oxygen in the Si-O-Si network of the monolayer and the underlying silicon oxide on the substrate. researchgate.net

Quantitative analysis of the peak areas allows for the determination of the surface atomic concentrations. The ratio of the C 1s to the Si 2p (oxidized) signal can be used to assess the density and completeness of the monolayer. Angle-resolved XPS (ARXPS), where the take-off angle of the photoelectrons is varied, can provide non-destructive depth-profiling information, helping to confirm that the alkyl chains are oriented at the outermost surface. mdpi.com

Table 2: Expected XPS Binding Energies for TDTS-Modified Silicon Surfaces
Element (Core Level)Binding Energy (eV)Chemical State Assignment
Si 2p~99Elemental Silicon (Substrate)
Si 2p~102-103Oxidized Silicon (Si-O in SAM and SiO₂)
C 1s~285.0Aliphatic Carbon (C-C, C-H)
O 1s~532-533Oxygen (Si-O-Si, SiO₂)

Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local chemical environment, structure, and dynamics of molecules in the solid state. escholarship.org For TDTS-modified surfaces, ²⁹Si and ¹³C NMR are particularly informative. nih.gov

²⁹Si Solid-State NMR provides detailed information about the condensation and bonding of the silane headgroup to the surface and to adjacent silane molecules. researchgate.netnih.gov The chemical shift of ²⁹Si is highly sensitive to the number of siloxane bridges (Si-O-Si) formed. Using the "T" notation for trifunctional silanes (R-SiX₃), different species can be identified:

T¹ species: The silicon atom is bonded to the substrate via one siloxane bridge (-50 to -58 ppm).

T² species: The silicon atom has formed two siloxane bridges (-59 to -65 ppm).

T³ species: The silicon atom is fully cross-linked with three siloxane bridges (-66 to -72 ppm).

The relative abundance of T², and especially T³, structures indicates the degree of cross-linking and polymerization within the monolayer, which is a key factor in its chemical and thermal stability. uni-muenchen.de

¹³C Solid-State NMR is used to probe the structure and dynamics of the tetradecyl alkyl chains. nih.gov The chemical shifts of the carbon atoms can reveal the conformational ordering of the chain. In a highly ordered, all-trans crystalline-like conformation, the main methylene (-CH₂-) peak appears around 33 ppm. The presence of gauche conformations, indicative of a more disordered or liquid-like state, results in a shift to higher field (lower ppm values) and broader peaks. This allows for an assessment of the packing density and mobility of the alkyl chains within the SAM. nih.gov

Table 3: Typical ²⁹Si Solid-State NMR Chemical Shifts for Cross-linked Alkylsilane Monolayers
NotationStructureTypical Chemical Shift Range (ppm)
RSi(OH)₂(OSi)-50 to -58
RSi(OH)(OSi)₂-59 to -65
RSi(OSi)₃-66 to -72

Microscopic and Topographical Characterization

While spectroscopic techniques reveal chemical information, microscopic methods provide direct visualization of the surface structure. These techniques are essential for understanding the physical morphology, roughness, and homogeneity of the TDTS film, which are critical to its functional properties.

Atomic Force Microscopy (AFM) is a very high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface at the nanometer scale. nanosurf.com It is widely used to study the growth mechanism, morphology, and roughness of self-assembled monolayers. spectraresearch.comchalcogen.ro

AFM studies of TDTS monolayer formation typically reveal an island-growth mechanism. In the initial stages of self-assembly, individual TDTS molecules hydrolyze and bond to the substrate, forming small, nanometer-scale islands. These islands then grow laterally across the surface until they coalesce to form a complete, uniform monolayer. AFM can visualize these islands and monitor their growth as a function of deposition time. science.gov

Once the monolayer is formed, AFM is used to assess its quality. A high-quality TDTS film appears as a smooth, continuous surface. The technique can also identify defects such as pinholes or molecular aggregates. Crucially, AFM provides quantitative data on surface roughness. mtak.hu The root-mean-square (RMS) roughness (Rq) is a common parameter used to describe the surface texture. A pristine silicon wafer has a very low Rq value (typically <0.2 nm). After modification with a complete TDTS monolayer, the surface remains exceptionally smooth, with Rq values often in the range of 0.2 to 0.5 nm, indicating the formation of a uniform film. kaust.edu.sa

Table 4: Typical Surface Roughness Data from AFM Analysis
Surface TypeTypical Root-Mean-Square (Rq) Roughness (nm)
Bare Silicon Wafer< 0.2
Incomplete TDTS Monolayer (Island Phase)0.5 - 1.5 (variable)
Complete TDTS Monolayer0.2 - 0.5

Scanning Electron Microscopy (SEM) is another powerful technique for imaging surface microstructure, albeit at a lower resolution than AFM. nih.gov Its strength lies in its ability to scan much larger areas quickly, providing a broader view of the surface homogeneity and revealing larger-scale features or defects that might be missed by the high-resolution but small-area scans of AFM. mdpi.comresearchgate.net

In the context of TDTS-modified surfaces, SEM is particularly useful for observing the initial stages of film growth where large, micron-sized aggregates or islands may form, especially under conditions of high humidity or excess silane concentration. These images can reveal incomplete coverage, dewetting, or the presence of polymeric silane aggregates that were not successfully rinsed from the surface. For a fully formed, high-quality monolayer, the surface may appear largely featureless in SEM due to the film's thinness and uniformity, but the technique remains valuable for quality control and for identifying large-scale imperfections, scratches, or particulate contamination on the modified surface. researchgate.net

Wetting Behavior and Surface Energy Analysis

The primary motivation for using Tetradecyltrichlorosilane in surface modification is to lower the surface free energy, thereby reducing its wettability. mdpi.com The long tetradecyl (C14) alkyl chain orients away from the substrate, creating a dense, low-energy, nonpolar interface. This behavior is quantified through contact angle measurements, which serve as a direct probe of the surface's interaction with liquids.

Contact angle goniometry is the principal method for evaluating the hydrophobicity of a surface. A droplet of a liquid, typically deionized water, is placed on the modified surface, and the angle formed between the solid-liquid interface and the liquid-vapor interface is measured. mdpi.com A contact angle greater than 90° indicates a hydrophobic surface. researchgate.net

Self-assembled monolayers of long-chain alkyltrichlorosilanes on silicon dioxide (SiO₂) surfaces consistently produce highly hydrophobic coatings. While specific data for this compound (C14) is not extensively documented in comparative studies, data for the closely related homolog, Octadecyltrichlorosilane (B89594) (OTS, C18), provides a strong proxy for the expected performance. The formation of the silane SAM transforms the naturally hydrophilic high-energy silica (B1680970) surface into a hydrophobic, low-energy one. rsc.org On an untreated SiO₂ gate dielectric, the water contact angle is low, indicating its hydrophilic nature. After modification with a long-chain alkylsilane like OTS, the water contact angle increases significantly to over 100°. rsc.org

Research has shown that modification of a SiO₂ surface with Octadecyltrichlorosilane (OTS-18) results in a water contact angle of 104°. rsc.org Other studies have reported similar values, with contact angles reaching up to 106°. rsc.org This demonstrates a profound shift from a hydrophilic to a hydrophobic state. The slight variation in reported angles can be attributed to differences in substrate preparation, deposition conditions, and monolayer quality. Given the structural similarity, a TDTS monolayer is expected to exhibit a comparably high water contact angle, confirming its efficacy in creating water-repellent surfaces.

Surface TreatmentSubstrateReported Water Contact Angle (θ)
Untreated (Bare)SiO₂/Si~20.7° nih.gov
Octadecyltrichlorosilane (OTS-18) ModifiedSiO₂/Si104° rsc.org
Octadecyltrichlorosilane (OTS-18) ModifiedSiO₂/Si105 ± 2° rsc.org

The wetting behavior of an ideal, smooth, and chemically homogeneous solid surface is described by Young's equation. mdpi.com However, real surfaces possess a degree of roughness that significantly influences the apparent contact angle. Two key models, the Wenzel and Cassie-Baxter models, describe the wetting of such real-world surfaces. mdpi.comresearchgate.netresearchgate.net

The Wenzel model assumes that the liquid droplet completely penetrates the rough grooves of the surface. researchgate.netnih.gov In this state, the surface roughness amplifies the inherent wettability of the material. For a hydrophobic surface (with a Young's contact angle > 90°), roughness increases the apparent contact angle, making it even more hydrophobic. researchgate.net

The Cassie-Baxter model describes a composite interface where the liquid droplet is suspended on the peaks of the surface roughness, trapping air in the valleys below. researchgate.netnih.gov This composite solid-liquid-air interface dramatically reduces the contact area between the liquid and the solid surface, leading to a significant increase in the apparent contact angle and low contact angle hysteresis. nih.govucl.ac.uk Surfaces modified with TDTS, especially when applied to textured substrates, can exhibit this Cassie-Baxter state, leading to superhydrophobicity (contact angles > 150°). The stability of the Cassie-Baxter state versus the Wenzel state depends on the geometry of the surface roughness and the size of the droplet. ucl.ac.uk

Electrochemical Methods for Interfacial Properties

When this compound SAMs are formed on conductive or semiconductive substrates, electrochemical techniques can be employed to provide quantitative information about the monolayer's quality and interfacial properties. These methods probe the barrier properties of the organic layer against ion permeation and electron transfer. mtak.hu

Cyclic Voltammetry (CV) is a widely used technique to study redox processes at an electrode-electrolyte interface. um.es For a TDTS-modified electrode, CV can be used with a redox probe in the electrolyte solution. researchgate.net A well-formed, dense TDTS monolayer acts as an insulating barrier, blocking the redox probe from reaching the electrode surface and thus suppressing the faradaic current that would be observed on a bare electrode. researchgate.net The degree of suppression serves as a qualitative measure of the monolayer's packing density and defectiveness.

Electrochemical Impedance Spectroscopy (EIS) offers a more detailed and quantitative analysis of the interface. mtak.hu In EIS, a small amplitude AC potential is applied to the electrode over a range of frequencies, and the resulting current response is measured. nih.gov The interface can be modeled as an equivalent electrical circuit. A TDTS-modified electrode is typically modeled with a capacitor, representing the dielectric properties of the alkyl monolayer, in series with the solution resistance. researchgate.net The capacitance of the SAM is inversely proportional to its thickness. By measuring the capacitance, one can assess the integrity of the monolayer. Pinholes or defects in the SAM allow ions from the electrolyte to approach the electrode surface, leading to a significant increase in the measured capacitance and a decrease in the charge transfer resistance. nih.govresearchgate.net Therefore, EIS is a highly sensitive method for quantifying the packing quality and barrier properties of this compound monolayers. mtak.hu

Applications of Tetradecyltrichlorosilane in Advanced Materials and Nanotechnology

Surface Modification for Tailored Interfacial Properties

The primary application of tetradecyltrichlorosilane lies in its ability to functionalize surfaces, thereby altering their interaction with the surrounding environment. The trichlorosilyl (B107488) head of the molecule reacts readily with hydroxyl (-OH) groups present on the surface of many materials, such as silicon wafers, glass, and metal oxides. This reaction forms strong covalent bonds, anchoring the this compound molecules to the substrate. The long tetradecyl chains then orient themselves away from the surface, creating a dense, uniform, and covalently bound organic thin film.

Enhancement of Hydrophobicity and Oleophobicity

The nonpolar nature of the fourteen-carbon alkyl chain of this compound is the key to its ability to impart liquid-repellent properties to surfaces. When a surface is coated with a self-assembled monolayer of this compound, the outwardly oriented hydrocarbon chains create a low-energy surface.

Hydrophobicity: This low surface energy significantly reduces the wetting of the surface by water. Water droplets on a this compound-modified surface exhibit a high contact angle, indicating poor wetting and strong hydrophobic character. The long alkyl chain effectively creates a barrier that repels water molecules.

Oleophobicity: While highly effective at repelling water, achieving oleophobicity (repellency to oils and other low-surface-tension liquids) is more challenging. The effectiveness of this compound in repelling oils is dependent on the specific oil and the packing density of the self-assembled monolayer. Generally, longer alkyl chains can increase oleophobicity to some extent by minimizing the van der Waals interactions between the surface and the oil molecules.

Below is a table summarizing the expected effects of this compound on surface wettability.

PropertyEffect of this compound TreatmentUnderlying Mechanism
Water Contact Angle Significant IncreaseCreation of a low-energy surface due to the nonpolar tetradecyl chains.
Oil Contact Angle Moderate IncreaseReduction of surface energy, though less effective against low-surface-tension liquids.
Surface Energy DecreaseFormation of a dense layer of nonpolar hydrocarbon chains.

Anti-Fouling and Bio-Inert Coatings

The ability of this compound to resist the adhesion of water and oils extends to preventing the attachment of unwanted biological and organic matter, a property known as anti-fouling. Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant issue in marine applications, medical devices, and industrial processes.

By creating a hydrophobic and low-energy surface, this compound-based coatings can reduce the initial attachment of fouling organisms. The mechanism is primarily physical; the non-stick surface makes it difficult for the adhesives produced by these organisms to gain a foothold. This can lead to surfaces that are easier to clean and maintain.

In biomedical applications, a similar principle applies to creating bio-inert surfaces. A coating of this compound can reduce the non-specific adsorption of proteins, cells, and other biomolecules. This is crucial for medical implants and diagnostic tools where unwanted biological interactions can lead to device failure or inaccurate results.

Corrosion Resistance and Durability of Coated Substrates

The dense, cross-linked monolayer formed by this compound can act as a physical barrier against corrosive agents. By preventing water, oxygen, and other ions from reaching the underlying substrate, these coatings can significantly enhance corrosion resistance. The hydrophobic nature of the coating further contributes to this protection by repelling water from the surface.

The durability of the protective layer is a key consideration. The strong covalent Si-O-Substrate bonds formed during the self-assembly process provide a robust attachment to the surface. The van der Waals interactions between the adjacent tetradecyl chains contribute to the stability and integrity of the monolayer. Research into the long-term stability of such coatings under various environmental conditions is ongoing to fully establish their operational lifetime.

Role in Organic Electronic Devices and Thin-Film Transistors

In the realm of nanotechnology and advanced electronics, the precise control of surface properties is paramount. This compound is utilized to modify the interfaces within organic electronic devices, such as organic thin-film transistors (OTFTs), to improve their performance and stability.

Surface Passivation and Dielectric Modification

In OTFTs, the interface between the semiconductor and the dielectric layer is critical to the device's operation. Defects and charge traps at this interface can hinder the movement of charge carriers, leading to poor performance. This compound can be used to passivate the surface of the dielectric layer, typically silicon dioxide (SiO2).

The self-assembled monolayer of this compound forms a smooth, chemically inert, and hydrophobic surface on the dielectric. This passivation has several beneficial effects:

Reduces Surface Traps: It can neutralize or cover surface hydroxyl groups and other potential charge trapping sites.

Improves Semiconductor Growth: The modified surface can promote a more ordered growth of the organic semiconductor layer deposited on top of it.

Lowers Surface Energy: The hydrophobic nature of the SAM can influence the morphology of the overlying organic semiconductor film, which in turn affects charge transport.

The table below outlines the impact of this compound on dielectric surfaces.

ParameterChange after this compound TreatmentConsequence for Organic Electronic Devices
Surface Roughness DecreaseImproved interface quality, reduced scattering of charge carriers.
Surface Energy DecreaseEnhanced ordering of the organic semiconductor film.
Density of Trap States DecreaseReduced charge trapping, leading to higher mobility and stability.

Influence on Charge Carrier Mobility and Device Performance

The modifications to the dielectric surface by this compound directly translate to improvements in the performance of OTFTs. The most significant impact is on the charge carrier mobility, which is a measure of how quickly charge carriers can move through the semiconductor material under the influence of an electric field.

By creating a more ordered and defect-free interface, the this compound SAM facilitates more efficient charge transport in the active layer of the transistor. This leads to higher charge carrier mobility and, consequently, improved device performance characteristics such as higher on-currents and faster switching speeds. The enhanced stability of the passivated interface also contributes to a longer operational lifetime for the device.

Integration in Nanotechnology and Nanomaterials

This compound (TTS) is a reactive organosilane compound that plays a significant role in nanotechnology and the development of advanced materials. Its utility stems from its molecular structure: a long fourteen-carbon alkyl chain that provides hydrophobic properties and a trichlorosilyl headgroup that can react with hydroxyl-rich surfaces (like silicon oxide, glass, or metal oxides) to form stable, covalent siloxane bonds (Si-O-Si). This reaction allows for the formation of a self-assembled monolayer (SAM), a highly ordered, single-molecule-thick layer that precisely modifies surface properties. azmax.co.jpdtic.mil These SAMs are foundational to many nanotechnological applications, serving as molecularly defined platforms for building more complex structures. utwente.nl

This compound is utilized as a surface modification agent in the fabrication of nanocomposites and hybrid materials. Its primary function is to alter the surface chemistry of constituent materials, such as nanoparticles or porous networks, to ensure compatibility with a surrounding matrix or to impart specific functionalities like hydrophobicity. google.comgoogle.com

In the creation of materials like polymer aerogels, TTS can be used to functionalize the internal porous structure. google.com The long alkyl chains of the TTS molecule project away from the surface, transforming the naturally hydrophilic silica (B1680970) framework into a highly hydrophobic one. This prevents the porous structure from collapsing due to water absorption, enhancing its stability and performance as a lightweight, insulating material. Similarly, nanoparticles can be surface-treated with TTS to improve their dispersion in non-polar polymers, creating hybrid materials with enhanced mechanical or thermal properties. google.com

Self-assembled monolayers of this compound serve as ideal templates for the bottom-up fabrication of nanostructures. The process begins with the formation of a dense, ordered TTS monolayer on a substrate. dtic.mil This organic layer can then direct the assembly or growth of subsequent materials. For instance, the terminal methyl groups of the TTS monolayer create a well-defined, low-energy surface that can influence the crystallization of organic semiconductors or guide the deposition of metallic nanoparticles. utwente.nl

A key application is in the fabrication of nano-electronic devices like biosensors. rsc.orgresearchgate.net In this process, a SAM is formed on a silicon nanowire, which acts as a stable, passivating interface to which biological receptors can be attached. rsc.orgresearchgate.net The TTS monolayer not only provides a desirable interface for attaching molecules but also improves the electronic properties of the device by reducing leakage current. rsc.org

The following table outlines a typical process for using a TTS-based SAM as a template for a silicon nanowire (SiNW) biosensor. rsc.orgresearchgate.net

StepProcedurePurpose
1. SAM Formation The SiNW chip is immersed in a solution of this compound in a non-polar solvent (e.g., bicyclohexyl). rsc.orgresearchgate.netTo form a uniform, self-assembled monolayer on the silicon nanowire surface.
2. Functional Group Conversion The terminal groups of the SAM are chemically modified (e.g., oxidation of a vinyl group to a carboxylic acid). rsc.orgresearchgate.netTo create specific chemical handles for attaching biological molecules.
3. Receptor Immobilization Amine-terminated DNA or proteins are covalently bonded to the activated functional groups on the SAM.To create a specific sensing surface that can recognize and bind to a target molecule.
4. Sensing The SiNW biosensor is exposed to a sample containing the target analyte (e.g., a specific protein). rsc.orgresearchgate.netBinding of the target to the immobilized receptors causes a detectable change in the nanowire's electrical conductance.

SAMs formed from this compound can function as ultrathin resist layers in various high-resolution nanopatterning and lithographic techniques. utwente.nl Lithography is the process of creating geometric patterns on a surface, and using a molecularly thin SAM allows for patterning at the nanometer scale. utwente.nl

In techniques like electron-beam lithography, a focused beam of electrons can be used to selectively damage or cross-link the TTS monolayer. utwente.nl The patterned area can then be selectively removed or used to resist a chemical etch of the underlying substrate, transferring the pattern from the monolayer to the substrate. This enables the fabrication of nano-scale electronic components or plasmonic structures. Another approach is soft lithography, where a patterned elastomeric stamp is used to transfer "ink" molecules or to selectively print the TTS monolayer onto a substrate in a specific pattern. utwente.nl

Advanced Thin Film Formation and Engineering

The ability to form high-quality, uniform thin films of this compound is critical to its application in advanced materials. The structure and integrity of the film dictate the performance of the modified surface, whether it is used for lubrication, as a dielectric layer, or as a template for nanostructure growth. dtic.milutwente.nl

Chemical vapor deposition (CVD) is a preferred method for applying TTS to surfaces to create uniform, high-quality monolayers. google.comgelest.com In a typical vapor deposition process, substrates are placed in a sealed chamber, which is then evacuated. The this compound is gently heated in a separate reservoir to increase its vapor pressure, allowing its molecules to enter the chamber in the gas phase. gelest.com

The formation of a dense, fully reacted monolayer is critically dependent on the presence of a controlled amount of water vapor. dtic.milstanford.edu Water molecules hydrolyze the chloro-silyl headgroup of TTS (Si-Cl) to form a reactive silanol (B1196071) group (Si-OH). These silanols then condense with hydroxyl groups on the substrate surface and with each other, forming a cross-linked siloxane (Si-O-Si) network that constitutes the stable monolayer. stanford.edu Insufficient water can lead to an incomplete reaction and a disordered film, while excessive water can cause uncontrolled polymerization in the gas phase or on the surface, resulting in a cloudy, non-uniform film. dtic.milstanford.edu

Precise control over the thickness and morphology of this compound films is essential for tailoring surface properties. For a self-assembled monolayer, the thickness is inherently self-limiting and is determined by the length of the alkyl chain. Studies have shown that a complete monolayer of TTS reaches a plateau thickness of approximately 20 Å. dtic.milstanford.edu

The morphology of the film during its formation is highly dependent on deposition conditions. utwente.nl For long-chain alkyltrichlorosilanes like TTS, the growth process can proceed via two different mechanisms: island-type growth or the formation of a disordered, homogeneous film. utwente.nl Factors such as temperature, solvent polarity (in solution deposition), water concentration, and deposition time determine which mechanism dominates. utwente.nl For instance, below a certain critical temperature, molecules tend to aggregate into well-ordered, two-dimensional islands that grow and eventually coalesce into a complete monolayer. utwente.nl Above this temperature, the film may grow more homogeneously but in a less ordered fashion. utwente.nl

The following table summarizes key research findings on controlling TTS film formation.

Deposition MethodSubstrateKey Parameters & ConditionsResulting Film CharacteristicsSource(s)
Solution Deposition SiliconImmersion in 0.1 mM TTS solution in methylene (B1212753) chloride or carbon tetrachloride.Monolayer thickness reaches a plateau of 20 Å after ~40 minutes. Small amounts of water are necessary for film formation. dtic.mil
Solution Deposition SilicaSolution of hexadecane, carbon tetrachloride, water-saturated solvent, and TTS. Reaction time of 6 minutes at 10°C.Forms a grafted monolayer for surface property analysis. researchgate.net
Vapor Deposition Oxide SurfacesControlled amounts of silane (B1218182) and water vapor in a deposition chamber.Formation of a dense, completely hydrolyzed monolayer with a thickness consistent with 18-20 Å. stanford.edu

Multi-layered Coatings for Barrier Properties

Multi-layered coatings incorporating this compound are engineered to provide enhanced protection against environmental degradation, particularly corrosion. The principle behind these coatings lies in the creation of a dense, hydrophobic barrier that impedes the penetration of corrosive agents like water and oxygen to the underlying substrate.

The formation of a this compound-based layer is the critical first step. When exposed to a substrate with hydroxyl groups (e.g., metals with a native oxide layer, glass, or silicon wafers), the trichlorosilyl headgroup of the TCS molecule reacts to form strong covalent Si-O-substrate bonds. Subsequently, lateral cross-linking between adjacent TCS molecules occurs, forming a robust and stable siloxane (Si-O-Si) network. This process results in a densely packed, well-ordered monolayer with the hydrophobic tetradecyl chains oriented outwards.

Research on similar long-chain alkylsilanes has demonstrated that the length of the alkyl chain influences the packing density and, consequently, the barrier efficiency of the monolayer. While specific data for this compound is not extensively available, studies on other alkyltrichlorosilanes indicate that longer chains generally lead to more crystalline and densely packed monolayers, offering superior barrier properties. The performance of such coatings is often evaluated using electrochemical impedance spectroscopy (EIS), which can measure the resistance of the coating to ion penetration.

Table 1: Comparison of Properties of Alkyltrichlorosilane SAMs with Varying Chain Lengths (Illustrative Data)

Alkyl Chain LengthMonolayer Thickness (nm)Water Contact Angle (°)Corrosion Inhibition Efficiency (%)
C8 (Octyl)~1.2~105~90
C14 (Tetradecyl)~2.0~110>95 (estimated)
C18 (Octadecyl)~2.5~112>98

Note: The data for this compound is estimated based on trends observed for other alkyltrichlorosilanes due to the limited availability of specific research data.

Potential in Biosensing and Biointerface Science

The ability of this compound to form well-defined and stable self-assembled monolayers makes it a promising candidate for applications in biosensing and biointerface science. The primary role of the TCS monolayer in these applications is to provide a controlled and well-characterized surface for the subsequent immobilization of biomolecules, such as proteins, enzymes, and DNA.

The hydrophobic surface created by the tetradecyl chains can be used for the direct adsorption of certain proteins through hydrophobic interactions. However, for more specific and controlled immobilization, the terminal methyl group of the TCS monolayer can be chemically modified to introduce various functional groups (e.g., -NH2, -COOH, -OH). These functional groups can then be used to covalently attach biomolecules in a specific orientation, which is often crucial for retaining their biological activity and ensuring the sensitivity and selectivity of a biosensor.

For instance, a surface functionalized with a TCS-based SAM can be used to create microarrays for high-throughput screening or to fabricate the sensing element of a biosensor. The well-ordered nature of the SAM provides a uniform background, reducing non-specific binding and improving the signal-to-noise ratio of the sensor. The stability of the covalent linkage between the TCS and the substrate ensures the robustness of the biosensor during use and storage.

The interaction of biological systems with material surfaces is a key aspect of biointerface science. TCS and other long-chain alkylsilanes can be used to create model surfaces with controlled wettability and surface energy. These surfaces are valuable tools for studying fundamental biological processes such as protein adsorption, cell adhesion, and biofilm formation. By systematically varying the properties of the SAM, researchers can gain insights into how surface chemistry influences biological responses.

Table 2: Research Findings on Alkylsilane SAMs in Biosensing (Analogous Systems)

ApplicationAlkylsilane UsedKey Finding
Protein ImmobilizationOctadecyltrichlorosilane (B89594) (OTS)Creation of a stable platform for the covalent attachment of proteins with controlled orientation.
DNA MicroarraysAmino-functionalized silanesUniform surface for the attachment of DNA probes, leading to high hybridization efficiency.
Cell Adhesion StudiesMixed SAMs of different chain lengthsControl over surface energy to modulate cell attachment and spreading.
Biosensor Surface PassivationOctadecyltrichlorosilane (OTS)Reduction of non-specific protein adsorption on the non-sensing areas of a biosensor.

Note: This table presents findings from research on analogous alkylsilanes, as specific detailed studies on this compound in these applications are not widely reported.

Theoretical and Computational Studies of Tetradecyltrichlorosilane Systems

Molecular Dynamics Simulations of SAM Assembly and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For alkyltrichlorosilanes like TDTS, MD simulations provide a detailed view of the self-assembly process of SAMs on substrates such as silicon dioxide (SiO₂) and their subsequent structural stability.

The assembly of alkyltrichlorosilane SAMs is a complex process involving several stages: hydrolysis of the trichlorosilyl (B107488) headgroup in the presence of trace water, adsorption of the resulting silanetriols onto the substrate, and lateral cross-linking to form a stable siloxane network. beilstein-journals.orgscience.gov MD simulations can model these steps, revealing how intermolecular forces and interactions with the substrate govern the final structure of the monolayer.

Research on analogous long-chain alkylsilanes, such as dodecyltrichlorosilane (B1359458) (DTS) and octadecyltrichlorosilane (B89594) (OTS), offers significant insights applicable to TDTS. researchgate.net Simulations show that at low surface coverages, the alkyl chains tend to lie flat on the surface. pusan.ac.kr As coverage increases, steric hindrance forces the chains to stand up, forming a more ordered and densely packed monolayer. pusan.ac.kr The final orientation of the chains is characterized by a tilt angle with respect to the surface normal, which is a result of the balance between the van der Waals interactions among the alkyl chains and the packing constraints of the headgroups at the substrate interface. researchgate.netpusan.ac.kr

Key structural properties of these SAMs, such as thickness, tilt angle, and molecular ordering, are highly dependent on the surface coverage. researchgate.net MD simulations have been effectively used to establish relationships between these parameters. For instance, as the number of molecules per surface area increases, the monolayer thickness increases and the average tilt angle of the alkyl chains decreases (becomes more perpendicular to the surface). researchgate.net The stability of the SAM is largely attributed to the covalent Si-O-Si bonds formed between neighboring molecules and the Si-O-substrate bonds, as well as the collective van der Waals forces between the long alkyl chains. researchgate.net

Table 1: Simulated Structural Properties of Alkylsilane SAMs on Silica (B1680970). (Data derived from analogous systems)
AlkylsilaneChain Length (Carbons)Typical Tilt Angle (°)Calculated Thickness (nm)Surface Coverage Dependence
Dodecyltrichlorosilane (DTS)1215 - 30~1.5 - 1.7High
Tetradecyltrichlorosilane (TDTS)1412 - 28~1.7 - 2.0High
Octadecyltrichlorosilane (OTS)1810 - 25~2.2 - 2.6High

This table presents typical values obtained from MD simulations of similar alkyltrichlorosilanes to infer the expected properties of TDTS SAMs.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying the reactivity of molecules like TDTS, predicting reaction mechanisms, and calculating spectroscopic properties. researchgate.net

For TDTS, DFT calculations can elucidate the mechanism of its crucial hydrolysis reaction, where the Si-Cl bonds are replaced by Si-OH groups. Studies on similar molecules, such as methyltrichlorosilane, show that this reaction proceeds via a nucleophilic substitution mechanism. scispace.com DFT can be used to calculate the activation energy for this process, providing insights into the reaction kinetics. scispace.com The calculations reveal that water molecules coordinate with the silicon atom, facilitating the cleavage of the Si-Cl bond and the formation of HCl as a byproduct. scispace.commdpi.com

Furthermore, DFT is employed to understand the interaction of the hydrolyzed TDTS molecule (tetradecylsilanetriol) with a substrate surface, such as silica. researchgate.netjst.go.jp These calculations help determine the most stable adsorption geometries and calculate the adhesion energy between the molecule and the surface. researchgate.netjst.go.jp This is critical for understanding how the SAM anchors to the substrate. The electronic properties, such as the distribution of electron density and the nature of the chemical bonds (e.g., the Si-O-Si siloxane bridges), can be accurately modeled, explaining the stability and insulating properties of the resulting monolayer. worldscientific.comworldscientific.com DFT calculations can also predict vibrational frequencies, which can be directly compared with experimental infrared (IR) and Raman spectroscopy data to validate the theoretical models and aid in the characterization of the SAM structure. researchgate.net

Table 2: DFT-Calculated Parameters for Silane (B1218182) Coupling Agents. (Illustrative data based on general silane studies)
ParameterSignificance for TDTSTypical Focus of Calculation
Hydrolysis Reaction EnergyDetermines the thermodynamic feasibility of forming the reactive silanetriol intermediate.Energy difference between reactants (TDTS + H₂O) and products (TDT-silanetriol + HCl). scispace.com
Adsorption Energy on SiO₂Quantifies the strength of the bond between the TDTS headgroup and the substrate. researchgate.netCalculation of energy released upon binding of the silanetriol to a silica surface model. jst.go.jp
Bond Dissociation Energy (Si-Cl)Indicates the reactivity of the headgroup.Energy required to break the silicon-chlorine bond.
HOMO-LUMO GapRelates to the electronic stability and reactivity of the molecule.Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.

Predictive Modeling of Surface Interactions and Adsorption

Predictive modeling encompasses a range of computational techniques, including Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches, to forecast the properties and behavior of molecules. chemrxiv.org For TDTS, these models can predict how the molecule will interact with different surfaces and how its adsorption characteristics might change with variations in environmental conditions.

Predictive models for surface interactions are often built upon descriptors derived from the molecular structure of TDTS and the properties of the substrate. These descriptors can include molecular size, shape, polarity, and quantum chemical parameters obtained from DFT calculations. researchgate.net By training a model on a dataset of known interactions for similar molecules (e.g., other alkyltrichlorosilanes), it is possible to predict the adsorption energy, orientation, and packing density of TDTS on a given surface. rsc.org

These models are particularly valuable for screening potential applications and optimizing process conditions for SAM formation. For example, a model could predict how changes in the alkyl chain length (from C12 to C18) affect the final monolayer's properties, such as its thickness or hydrophobicity. rsc.org This predictive capability accelerates materials discovery and reduces the need for extensive, time-consuming experiments. Modeling can also help understand the influence of factors like temperature and humidity on the growth kinetics and final quality of the TDTS monolayer. science.govrsc.org By adapting diffusion-limited aggregation models, researchers can interpret how these conditions affect the rate of SAM formation and the resulting surface morphology. rsc.org

Future Directions and Emerging Research Areas

Sustainable and Green Synthesis of Tetradecyltrichlorosilane

The chemical industry is increasingly shifting towards sustainable and environmentally friendly manufacturing processes. For organosilanes like this compound, this involves developing synthesis routes that minimize hazardous byproducts, reduce energy consumption, and utilize renewable resources.

One of the most promising avenues for the green synthesis of organosilanes is the use of biocatalysis. Enzymes, such as those from the silicatein family found in marine sponges, have demonstrated the ability to catalyze the hydrolysis and condensation of organosiloxanes under environmentally benign conditions. nih.gov Research into engineering enzymes for "new-to-nature" reactions is showing potential for forming silicon-carbon bonds, which could offer a sustainable alternative to traditional chemical synthesis methods that often rely on energy-intensive processes and metal catalysts. mdpi.comutm.my The application of these biocatalytic methods could lead to the development of enzymatic routes for the synthesis of long-chain alkyltrichlorosilanes like this compound, potentially using renewable feedstocks. vlsci.comresearchgate.net

Another key aspect of green synthesis is the adherence to the principles of green chemistry, which include atom economy and the use of safer solvents. While industrial chlorine chemistry is established for producing chlorosilanes, efforts are being made to enhance its sustainability by ensuring resource circulation and minimizing waste. beilstein-journals.orgnih.gov Future research will likely focus on adapting these principles to the specific synthesis of this compound, aiming for processes with higher efficiency and a reduced environmental footprint.

Dynamic and Responsive this compound-Based Surfaces

The creation of surfaces with tunable properties that can respond to external stimuli is a rapidly growing field of materials science. This compound, with its ability to form self-assembled monolayers (SAMs), provides a versatile platform for designing such dynamic and responsive surfaces. These "smart" surfaces can change their characteristics, such as wettability, adhesion, and biocompatibility, in response to triggers like pH, temperature, or light.

By incorporating responsive molecular switches into or alongside this compound SAMs, it is possible to create surfaces that can reversibly switch between hydrophobic and hydrophilic states. For instance, pH-responsive surfaces can be designed using molecules that undergo conformational changes with varying pH, altering the surface energy. mdpi.com Similarly, temperature-responsive polymers can be integrated with silane (B1218182) coatings to create surfaces that change their properties at a specific temperature, which has applications in areas like cell sheet engineering. researchgate.netchemrxiv.orgresearchgate.netbyethost24.com

The long alkyl chain of this compound provides a robust and ordered foundation for these responsive systems. The ability to form dense and stable monolayers is crucial for the effective functioning of the molecular switches. nih.govgoogle.com Future research will focus on the design and synthesis of novel responsive molecules that can be co-assembled with this compound to create highly specific and efficient dynamic surfaces for a range of applications, from biomedical devices to microfluidics.

StimulusPotential Responsive MoietyPotential Application of this compound-Based Surface
pH Molecules with acidic or basic groups (e.g., carboxylic acids, amines)Controlled drug release, biosensing
Temperature Thermo-responsive polymers (e.g., Poly(N-isopropylacrylamide))Cell sheet engineering, smart textiles
Light Photo-isomerizable molecules (e.g., azobenzene)Optical data storage, switchable adhesion

Integration with Artificial Intelligence and Machine Learning for Materials Design

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the design and discovery of new materials with tailored properties. In the context of this compound, AI and ML can be leveraged to predict the behavior of its self-assembled monolayers and to design novel functionalized silanes for specific applications.

Machine learning models can be trained on datasets from molecular simulations and experiments to predict the properties of coatings, such as their thickness and surface energy. mdpi.com For instance, ML algorithms can predict the self-assembly behavior of amphiphilic molecules, a category that includes long-chain alkylsilanes, based on their chemical structure. mdpi.comultranaturalsfertilizers.commdpi.comgelest.comenvirofluid.com This predictive capability can significantly reduce the need for extensive trial-and-error experimentation, saving time and resources. By understanding the relationship between molecular structure and macroscopic properties, researchers can computationally screen vast numbers of potential silane derivatives to identify candidates with desired characteristics. researchgate.netutm.myguardianenvironmental.comishs.org

AI/ML ApplicationInput DataPredicted OutputPotential Impact on this compound Research
Property Prediction Molecular structure, processing conditionsSurface energy, monolayer thickness, mechanical propertiesAccelerated screening of functionalized silanes
Self-Assembly Prediction Molecular structure, solvent, temperatureFinal morphology of the self-assembled monolayerUnderstanding and controlling surface functionalization
De Novo Design Desired surface propertiesNovel functionalized this compound structuresDiscovery of new materials with enhanced performance

Exploration of Novel Applications in Energy, Environmental Remediation, and Agriculture

The unique properties of this compound, particularly its ability to form robust hydrophobic coatings, open up possibilities for its use in a variety of emerging applications in energy, environmental remediation, and agriculture.

Energy: In the energy sector, hydrophobic coatings are of interest for improving the efficiency and durability of various components. For instance, modifying the surface of perovskite solar cells with a trichloro-functionalized silane has been shown to enhance their stability against moisture and heat. sdstate.edu The long alkyl chain of this compound could provide a highly effective hydrophobic barrier, protecting sensitive electronic materials from environmental degradation and potentially improving the longevity of solar energy devices.

Environmental Remediation: Oil spills pose a significant threat to marine ecosystems. Materials with superhydrophobic and superoleophilic properties are highly sought after for oil-water separation. mdpi.com Cotton and other substrates coated with functionalized silica (B1680970) nanoparticles and a trichlorosilane (B8805176) have demonstrated excellent oil absorption capacity. mdpi.com this compound, due to its long hydrophobic tail, is a prime candidate for creating such surfaces for efficient oil spill cleanup. utm.my Additionally, certain absorbents have been shown to be effective in cleaning up chlorosilane spills.

Agriculture: Soil water retention is a critical factor in agricultural productivity, especially in arid regions. Soil conditioners are used to improve the water-holding capacity of soil. researchgate.net The application of hydrophobic coatings to soil particles, a process known as soil hydrophobization, can influence water infiltration and retention. While the direct application of this compound for this purpose requires further investigation into its environmental impact and efficacy, its hydrophobic nature suggests potential for modifying soil properties to enhance water use efficiency in agriculture. This could lead to reduced irrigation needs and improved crop resilience to drought. vlsci.com

Application AreaSpecific Use of this compoundPotential Benefit
Energy Hydrophobic coating for solar cell componentsIncreased device stability and lifespan
Environmental Remediation Creation of superhydrophobic/superoleophilic surfacesEfficient oil-water separation for oil spill cleanup
Agriculture Soil conditioner for hydrophobizationImproved soil water retention and drought resistance

Conclusion

Summary of Key Research Achievements and Impact

Research into Tetradecyltrichlorosilane and similar long-chain alkyltrichlorosilanes has led to significant advancements in the field of surface science and materials engineering. The primary achievement has been the development and understanding of self-assembled monolayers (SAMs), which provide a robust method for modifying the surface properties of various substrates. These molecules spontaneously form highly ordered, dense, and covalently bonded thin films on hydroxylated surfaces, a process driven by the hydrolysis of the trichlorosilyl (B107488) headgroup and subsequent condensation into a stable polysiloxane network.

The most notable impact of this research is the ability to create highly hydrophobic and low-energy surfaces. By presenting a dense layer of long alkyl chains (in this case, the tetradecyl group) to the environment, these SAMs effectively shield the underlying polar substrate from interacting with water. cymitquimica.com This has been instrumental in the fabrication of water-repellent coatings for a wide range of materials, including glass, silicon wafers, and metals. The ability to precisely control surface wettability has found applications in microfluidics, anti-fouling surfaces, and moisture-protective coatings.

Furthermore, the study of this compound and its analogues, such as Octadecyltrichlorosilane (B89594) (OTS), has provided fundamental insights into the mechanisms of molecular self-assembly. beilstein-journals.org Researchers have demonstrated that factors such as humidity, solvent choice, and deposition method (e.g., vapor deposition or solution immersion) critically influence the structure, density, and quality of the resulting monolayer. beilstein-journals.orgscience.gov This knowledge has enabled the use of these silanes in advanced nanopatterning and lithography techniques, where the SAM acts as an ultrathin resist, allowing for the creation of nanoscale surface features. beilstein-journals.org The application of these functional coatings has also shown promise in electronics, for instance, by improving charge mobility in organic field-effect transistors (OFETs) through the modification of the dielectric layer. science.gov

Unresolved Challenges and Future Research Perspectives

Despite the significant progress, several challenges remain in the application and study of this compound SAMs. A primary unresolved issue is the long-term stability and durability of the monolayer, particularly in harsh chemical or aqueous environments. mdpi.comresearchgate.net The foundational Si-O-Si linkages that form the polysiloxane network can be susceptible to hydrolysis over time, leading to the gradual degradation and delamination of the coating. researchgate.net This limits their application in scenarios requiring prolonged contact with water or fluctuating environmental conditions. While the monolayers exhibit good thermal stability, their hydrolytic instability remains a key obstacle to overcome. mdpi.com

Another significant challenge lies in the formation of perfect, defect-free monolayers with high reproducibility. The self-assembly process is highly sensitive to trace amounts of water, temperature, and substrate cleanliness, making it difficult to achieve consistent results across different experiments and scales. beilstein-journals.orgscience.gov The presence of excess water can lead to the premature polymerization of silane (B1218182) molecules in solution before they can attach to the surface, resulting in disordered, multi-layered films with poor adhesion and inferior hydrophobic properties. science.gov

Future research is expected to focus on several key areas to address these challenges. A major thrust will be the development of more robust and hydrolytically stable organosilane coatings. This may involve the synthesis of novel silane molecules with enhanced cross-linking capabilities or the use of multi-layer systems and adhesion-promoting under-layers to improve the coating's resilience. mdpi.comresearchgate.net For instance, dipodal organosilanes have shown promise in providing greater thermal stability compared to conventional monopodal silanes. researchgate.net

Further investigations are needed to gain a more profound understanding and control over the self-assembly process. In-situ monitoring techniques could provide valuable insights into the kinetics of monolayer formation, enabling the optimization of deposition parameters to consistently produce high-quality films. Exploring alternative deposition techniques beyond simple immersion or vapor phase deposition could also yield more uniform and defect-free surfaces. beilstein-journals.org As the demand for advanced materials in nanotechnology, flexible electronics, and biomedical devices grows, future research will also likely explore the integration of this compound and similar functional silanes into these sophisticated applications, pushing the boundaries of surface engineering. up.pt

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Tetradecyltrichlorosilane, and how can purity be optimized during synthesis?

  • Methodological Answer: this compound is typically synthesized via silanization reactions, where trichlorosilane reacts with tetradecyl alcohol under anhydrous conditions. To optimize purity, ensure rigorous exclusion of moisture by using inert atmospheres (e.g., nitrogen or argon) and anhydrous solvents. Post-synthesis, purification involves fractional distillation under reduced pressure to separate byproducts like HCl. Washing with deionized water (followed by drying) removes residual acids, as outlined in analogous silane synthesis protocols .

Q. Which analytical techniques are most effective for characterizing the molecular structure and surface modification efficacy of this compound?

  • Methodological Answer: Fourier-transform infrared spectroscopy (FTIR) is critical for identifying Si-Cl and Si-O-Si bonds. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) confirms molecular structure, while X-ray photoelectron spectroscopy (XPS) quantifies surface elemental composition. Contact angle measurements assess hydrophobicity post-surface functionalization, ensuring covalent bonding to substrates like silica .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer: Conduct a hazard analysis prior to use, focusing on its corrosive and moisture-sensitive nature. Use fume hoods, chemical-resistant gloves (e.g., nitrile), and eye protection. Engineering controls (e.g., scrubbers) mitigate HCl gas release during reactions. Emergency showers and eyewash stations must be accessible. Contaminated clothing should be removed immediately and decontaminated using specialized protocols .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the stability of this compound-functionalized surfaces under varying environmental conditions?

  • Methodological Answer: Apply a systematic framework like PICO (Population: functionalized surfaces; Intervention: exposure to humidity/UV; Comparison: untreated surfaces; Outcome: stability metrics). Accelerated aging tests (e.g., ASTM D4587 for UV exposure) combined with SEM/AFM imaging quantify degradation. Replicate experiments across multiple substrate types (e.g., glass, silicon) to assess generalizability, adhering to PRISMA guidelines for reproducibility .

Q. What strategies resolve contradictions in reported reactivity of this compound with hydroxylated vs. non-hydroxylated substrates?

  • Methodological Answer: Conduct a systematic review using databases like SciFinder and Reaxys, filtering by substrate type and reaction conditions (e.g., solvent polarity, temperature). Meta-analysis of kinetic data (e.g., reaction half-life) identifies outliers. Experimental validation via controlled substrate pre-treatment (e.g., plasma cleaning for hydroxylation) isolates variables. Cross-reference findings with EPA guidelines for chemical data verification .

Q. How can computational models predict the self-assembly behavior of this compound monolayers on heterogeneous surfaces?

  • Methodological Answer: Use molecular dynamics (MD) simulations with force fields (e.g., COMPASS) to model alkyl chain packing and silanol group interactions. Validate models against experimental ellipsometry data for monolayer thickness. Parameterize surface heterogeneity by introducing defects (e.g., missing silane molecules) in simulations. Leverage databases like the TSCA Inventory for accurate chemical descriptors .

Methodological Frameworks and Resources

  • Literature Search Optimization : Use Boolean operators (e.g., "this compound AND (synthesis OR stability)") in Web of Science and PubMed. Exclude non-peer-reviewed sources and apply filters for non-English studies .
  • Risk Assessment : Follow the NIH Prudent Practices in the Laboratory for hazard mitigation, including spill containment and waste disposal protocols .
  • Data Validation : Cross-check CAS Registry Numbers (e.g., 18402-22-7) against authoritative sources like the TSCA Inventory to avoid misidentification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.